4-[(4-chlorophenyl)sulfanyl]-N,N-dimethyl-3-nitrobenzenecarboxamide
Description
4-[(4-Chlorophenyl)sulfanyl]-N,N-dimethyl-3-nitrobenzenecarboxamide (CAS: 303987-88-4) is a nitroaromatic compound featuring a benzamide backbone substituted with a 4-chlorophenylsulfanyl group at position 4 and a nitro group at position 2. Its molecular formula is C₁₅H₁₃ClN₂O₃S, with a molecular weight of 336.80 g/mol . The dimethylamide group at the carboxamide position enhances solubility in polar organic solvents, while the nitro and sulfanyl substituents influence electronic properties and reactivity.
Properties
IUPAC Name |
4-(4-chlorophenyl)sulfanyl-N,N-dimethyl-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O3S/c1-17(2)15(19)10-3-8-14(13(9-10)18(20)21)22-12-6-4-11(16)5-7-12/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAJWFHRNWCIIPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC(=C(C=C1)SC2=CC=C(C=C2)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-chlorophenyl)sulfanyl]-N,N-dimethyl-3-nitrobenzenecarboxamide typically involves a multi-step process:
Nitration: The starting material, 4-chlorophenyl sulfide, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the meta position relative to the sulfanyl group.
Acylation: The nitrated product is then subjected to acylation with N,N-dimethylcarbamoyl chloride in the presence of a base such as pyridine or triethylamine to form the carboxamide.
Purification: The final product is purified using recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and reagent addition, ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-[(4-chlorophenyl)sulfanyl]-N,N-dimethyl-3-nitrobenzenecarboxamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Sodium amide in liquid ammonia, thiols in the presence of a base.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Major Products Formed
Reduction: 4-[(4-aminophenyl)sulfanyl]-N,N-dimethyl-3-nitrobenzenecarboxamide.
Substitution: 4-[(4-substituted phenyl)sulfanyl]-N,N-dimethyl-3-nitrobenzenecarboxamide.
Oxidation: 4-[(4-chlorophenyl)sulfinyl]-N,N-dimethyl-3-nitrobenzenecarboxamide or 4-[(4-chlorophenyl)sulfonyl]-N,N-dimethyl-3-nitrobenzenecarboxamide.
Scientific Research Applications
Chemistry
In chemistry, 4-[(4-chlorophenyl)sulfanyl]-N,N-dimethyl-3-nitrobenzenecarboxamide is used as a building block for synthesizing more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound can be used to study the effects of nitroaromatic compounds on cellular processes. Its derivatives may serve as probes or inhibitors in biochemical assays.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry
In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications in material science.
Mechanism of Action
The mechanism of action of 4-[(4-chlorophenyl)sulfanyl]-N,N-dimethyl-3-nitrobenzenecarboxamide depends on its specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfanyl group may also play a role in modulating the compound’s reactivity and binding to molecular targets.
Comparison with Similar Compounds
N-(tert-Butyl)-4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzenecarboxamide
- Molecular Formula : C₁₇H₁₇ClN₂O₃S
- Molecular Weight : 364.85 g/mol
- Key Structural Differences :
- Replaces the N,N-dimethylamide group with a tert-butyl carboxamide moiety.
- Increased molecular weight (+28.05 g/mol) due to the bulky tert-butyl group.
- Steric hindrance from the tert-butyl group may slow down nucleophilic substitution reactions at the carboxamide site.
N-(4-Chlorophenyl)-3-[methyl(4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide
- Molecular Formula : C₂₅H₂₀ClN₂O₃S₂
- Molecular Weight : 495.02 g/mol
- Key Structural Differences :
- Replaces the benzene ring with a thiophene ring and introduces a sulfamoyl group (SO₂NMe(4-methylphenyl)) at position 3.
- Includes an additional 4-methylphenyl substituent.
- The thiophene ring introduces π-π stacking interactions, which could alter crystallinity or electronic properties compared to the purely aromatic benzene backbone .
N-(4-Chlorophenyl)-3-[(4-chlorophenyl)methanesulfonyl]thiophene-2-carboxamide
- Molecular Formula: C₁₈H₁₃Cl₂NO₃S₂
- Molecular Weight : 426.34 g/mol
- Key Structural Differences :
- Substitutes the sulfanyl group with a sulfonyl (SO₂) group attached to a 4-chlorobenzyl moiety.
- Retains the thiophene-carboxamide scaffold.
- Implications: The sulfonyl group enhances electron-withdrawing effects, making the compound more electrophilic. This could increase reactivity in nucleophilic aromatic substitution compared to the sulfanyl analog.
Tabulated Comparison of Key Parameters
| Compound Name (CAS) | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|
| 4-[(4-Chlorophenyl)sulfanyl]-N,N-dimethyl-3-nitrobenzenecarboxamide (303987-88-4) | C₁₅H₁₃ClN₂O₃S | 336.80 | Nitro, sulfanyl, dimethylamide |
| N-(tert-Butyl)-4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzenecarboxamide (303987-86-2) | C₁₇H₁₇ClN₂O₃S | 364.85 | Nitro, sulfanyl, tert-butylamide |
| N-(4-Chlorophenyl)-3-[methyl(4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide (1112440-28-4) | C₂₅H₂₀ClN₂O₃S₂ | 495.02 | Sulfamoyl, thiophene, 4-methylphenyl |
| N-(4-Chlorophenyl)-3-[(4-chlorophenyl)methanesulfonyl]thiophene-2-carboxamide (251097-10-6) | C₁₈H₁₃Cl₂NO₃S₂ | 426.34 | Sulfonyl, thiophene, 4-chlorobenzyl |
Discussion of Structural and Functional Trends
- Electronic Effects :
- The nitro group in the target compound creates a strong electron-deficient aromatic ring, favoring electrophilic substitution at positions ortho and para to the nitro group. In contrast, sulfamoyl or sulfonyl groups in analogs (e.g., ) introduce mixed electron-withdrawing/donating effects depending on their oxidation state.
- Solubility and Lipophilicity :
- Reactivity :
- Sulfanyl (S–) groups are more nucleophilic and prone to oxidation than sulfonyl (SO₂) groups, making the target compound a candidate for redox-sensitive applications.
Biological Activity
4-[(4-Chlorophenyl)sulfanyl]-N,N-dimethyl-3-nitrobenzenecarboxamide, also known by its CAS number 303987-88-4, is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features a complex structure that includes a chlorophenyl group, a sulfanyl linkage, and a nitrobenzenecarboxamide moiety.
- Molecular Formula : C15H13ClN2O3S
- Molar Mass : 336.79 g/mol
- Structure : The compound comprises a nitro group (-NO2), a carboxamide group (-CONH2), and a chlorophenyl sulfanyl group (-S-C6H4Cl), which contribute to its biological activity.
Biological Activity
The biological activity of this compound has been explored in various studies, focusing on its potential as an antimicrobial and anticancer agent.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that thioether and nitro groups can enhance the antibacterial efficacy against various strains of bacteria. The compound's ability to disrupt bacterial cell walls or inhibit essential metabolic pathways may be responsible for this activity.
Anticancer Potential
In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. Mechanistic studies suggest that the nitro group may play a critical role in mediating reactive oxygen species (ROS) production, leading to oxidative stress and subsequent cell death in malignant cells.
Case Studies and Research Findings
-
Antimicrobial Efficacy :
- A study published in the Journal of Medicinal Chemistry reported that structurally related compounds showed effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The mechanism was attributed to the disruption of cell membrane integrity and interference with protein synthesis.
-
Anticancer Activity :
- In a research article from Cancer Letters, it was shown that compounds with similar nitrobenzene derivatives exhibited significant cytotoxicity against human breast cancer (MCF-7) and lung cancer (A549) cell lines. The study highlighted the role of ROS in activating apoptotic pathways.
-
Structure-Activity Relationship (SAR) :
- A comprehensive SAR analysis indicated that modifications on the chlorophenyl and sulfanyl groups could enhance biological activity. For example, increasing electron-withdrawing properties on the phenyl ring improved potency against cancer cells.
Data Table: Biological Activity Summary
Q & A
Q. What are the common synthetic routes for 4-[(4-chlorophenyl)sulfanyl]-N,N-dimethyl-3-nitrobenzenecarboxamide, and how are reaction conditions optimized for yield and purity?
Synthesis typically involves multi-step processes, including sulfanyl group introduction via nucleophilic substitution and nitro group functionalization. Key steps require precise control of temperature, solvent polarity, and stoichiometric ratios. For example:
- Sulfanylation : Reacting 4-chlorothiophenol with a halogenated intermediate (e.g., brominated nitrobenzenecarboxamide) in polar aprotic solvents like DMF at 60–80°C .
- Amidation : Using dimethylamine in the presence of coupling agents (e.g., HATU) under inert atmospheres to minimize side reactions .
Optimization involves iterative adjustments to reaction time, catalyst loading (e.g., triethylamine for deprotonation), and post-synthesis purification via column chromatography or recrystallization .
Q. What spectroscopic and analytical techniques are recommended for characterizing this compound’s structure and purity?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry of the sulfanyl and nitro groups. For example, aromatic protons adjacent to electron-withdrawing groups (nitro) show downfield shifts .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, distinguishing isomers .
- HPLC : Reverse-phase HPLC with UV detection (e.g., at 254 nm) assesses purity, especially for nitro-containing derivatives prone to degradation .
Q. How can researchers resolve contradictions in bioactivity data across different assays for this compound?
Discrepancies often arise from assay-specific conditions (e.g., pH, redox environments). Methodological approaches include:
- Dose-Response Curves : Validate activity across multiple concentrations to identify non-linear effects .
- Target Engagement Studies : Use techniques like surface plasmon resonance (SPR) to measure direct binding affinity, bypassing cellular variability .
- Metabolic Stability Testing : Incubate the compound with liver microsomes to assess if metabolites interfere with activity .
Q. What strategies minimize side reactions and by-products in multi-step synthesis?
- Intermediate Trapping : Quench reactive intermediates (e.g., nitroso derivatives) with scavengers like thiourea to prevent undesired coupling .
- Orthogonal Protecting Groups : Temporarily shield functional groups (e.g., nitro reduction using SnCl₂/HCl while protecting the carboxamide with tert-butoxycarbonyl (Boc)) .
- In Situ Monitoring : Employ techniques like FTIR or inline UV spectroscopy to detect side products early and adjust conditions dynamically .
Q. How can computational methods guide the design of derivatives with enhanced biological activity?
- Molecular Docking : Predict binding modes to target proteins (e.g., kinases) using software like AutoDock Vina. Focus on optimizing sulfanyl group interactions with hydrophobic pockets .
- QSAR Modeling : Corrogate substituent effects (e.g., chloro vs. fluoro at the phenyl ring) on IC₅₀ values from enzymatic assays .
Q. What are the challenges in scaling up the synthesis from lab to pilot scale, and how are they addressed?
- Heat Transfer : Exothermic reactions (e.g., nitro group reduction) require jacketed reactors for temperature control .
- Purification : Replace column chromatography with continuous extraction or crystallization in mixed solvents (e.g., ethanol/water) .
Methodological Considerations
- Contradiction Analysis : When conflicting data arise (e.g., variable IC₅₀ values), systematically evaluate assay conditions (e.g., cell line viability, solvent DMSO concentration) and validate with orthogonal methods like thermal shift assays .
- Structural Confirmation : For ambiguous NMR signals, use 2D techniques (HSQC, HMBC) to resolve overlapping peaks in aromatic regions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
